molecular formula C23H29NO5S B5120598 ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5120598
M. Wt: 431.5 g/mol
InChI Key: JMFFBXPYLUEVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidine carboxylate derivatives. It is commonly used in scientific research applications due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also have an effect on the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential pharmacological properties. It may be useful in the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for pain management. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction between benzylsulfonyl chloride and piperidine in the presence of a base. This results in the formation of benzylsulfonylpiperidine. The second step involves the reaction between benzylsulfonylpiperidine and ethyl 4-bromo-2-phenoxyacetate in the presence of a base. This results in the formation of ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has potential pharmacological properties that make it useful in scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-benzylsulfonyl-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-2-28-22(25)23(15-18-29-21-11-7-4-8-12-21)13-16-24(17-14-23)30(26,27)19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFFBXPYLUEVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)S(=O)(=O)CC2=CC=CC=C2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

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